molecular formula C21H22O9 B1665254 Aloin CAS No. 28371-16-6

Aloin

Cat. No. B1665254
CAS RN: 28371-16-6
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-WEZNYRQKSA-N
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Description

Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound noted in the exudate of at least 68 Aloe species . It is used as a stimulant-laxative, treating constipation by inducing bowel movements . Aloin is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans .


Synthesis Analysis

Aloin biosynthesis pathway related genes were upregulated and showed maximum expression after 24 h of methyl jasmonate induction, indicating the correlation of both aloin and saponin with the defense mechanism of Aloe vera . A new simple analytical method was developed for the identification and quantification of aloin in aloe gel .


Molecular Structure Analysis

The universal Protein Resource (Uniprot) and Protein Data Bank (PDB) databases were searched for the three-dimensional structure of the key core target of aloin in asthma and allergic rhinitis, respectively . Molecular docking and molecular dynamics simulations showed that aloin could stably bind to the core target proteins .


Chemical Reactions Analysis

A simple method was developed for determining aloin in A. vera samples by UV–visible spectroscopy with the study of the results of measurements by principal component analysis (PCA), which showed the separation of samples in the PC space depending on their manufacturer .


Physical And Chemical Properties Analysis

The effects of different modifiers and contents on the coating’s optical properties, mechanical properties, and antibacterial properties were explored . The results showed that the aloin microcapsules prepared with ethanol as the solvent had good morphology and comprehensive properties .

Scientific Research Applications

Treatment of Allergic Rhinitis and Asthma Syndrome

Aloin has been studied for its effects on Combined Allergic Rhinitis and Asthma Syndrome (CARAS) . The study found that Aloin significantly inhibited the expression of inflammatory factors and may regulate CARAS by down-regulating MAPK signaling related proteins . This suggests that Aloin could be a potential treatment for CARAS.

Pharmacological Functions

Aloin, as a bioactive compound, has a variety of pharmacological functions . It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. These properties make it a promising compound for the development of new drugs and therapies.

In Vitro Culture

Aloin has been used in in vitro culture of Aloe vera . The use of Aloin in tissue culture can help overcome inherent difficulties in the propagation of Aloe vera, making it easier to cultivate this valuable medicinal plant .

Antiglycation Activity

Aloin has been studied for its antiglycation activity . Glycation is a process that can lead to the formation of advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes and Alzheimer’s. Therefore, compounds with antiglycation activity, like Aloin, could be beneficial in the prevention and treatment of these diseases.

Mechanism of Action

Target of Action

Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with proteins like Bax, Bcl-2, and caspase-3 . Furthermore, it has been found to inhibit nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Mode of Action

Aloin B interacts with its targets resulting in various changes. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4, which are involved in drug metabolism . It also downregulates the expression of Bcl-2, an anti-apoptotic protein, and upregulates the expression of Bax, a pro-apoptotic protein . This leads to the activation of caspase-3, a key enzyme involved in apoptosis .

Biochemical Pathways

Aloin B affects several biochemical pathways. It has been found to downregulate the MAPK signaling pathway , which plays a crucial role in various cellular functions including cell proliferation, differentiation, and apoptosis. It also inhibits the NF-κB signaling pathway , which is involved in immune and inflammatory responses.

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion through the kidneys or liver .

Result of Action

Aloin B has been found to have several molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in various cell types . It also reduces inflammation by inhibiting the production of inflammatory factors .

Action Environment

Environmental factors can influence the action of Aloin B. For instance, diet can impact the composition of the gut microbiota, which can in turn affect the metabolism and efficacy of Aloin B . Moreover, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

These findings provide direction for a future experimental investigation into the molecular mechanism of aloin in the ameliorates of CARAS . The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloe vera and its main compounds, particularly on bone protection, cancer, and diabetes .

properties

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJQYHRLPMKHU-WEZNYRQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904581
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloin B

CAS RN

28371-16-6
Record name Aloin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28371-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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